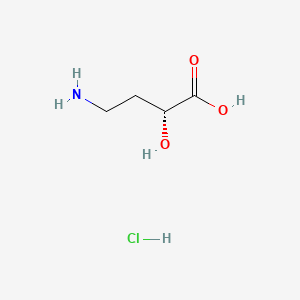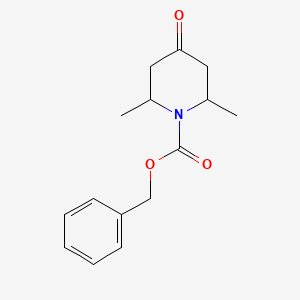
alpha-Methoxyphenylacetic Acid Hemisodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methoxyphenylacetic Acid Hemisodium Salt: is a chemical compound with the molecular formula C9H10O3. It is a derivative of mandelic acid and is used in various organic reactions. This compound is known for its role as an inhibitor of enzymes involved in amino acid metabolism.
Scientific Research Applications
Alpha-Methoxyphenylacetic Acid Hemisodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical methods.
Biology: Studied for its inhibitory effects on enzymes involved in amino acid metabolism.
Medicine: Investigated for potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the production of various chemical intermediates and as a standard in quality control processes.
Mechanism of Action
Alpha-Methoxyphenylacetic Acid Hemisodium Salt acts as an inhibitor of enzymes, specifically those involved in the metabolism of amino acids. It binds to the active site of the enzyme, blocking its activity. This inhibition of enzyme activity can be used to study the mechanism of action of enzymes and their role in biochemical pathways.
Safety and Hazards
Alpha-Methoxyphenylacetic Acid Hemisodium Salt can cause serious eye damage . It is advised to wear eye protection and face protection when handling this substance . If it comes in contact with the eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methoxyphenylacetic Acid Hemisodium Salt can be achieved by reacting alpha-Methoxyphenylacetic Acid with sodium hydroxide. The process involves dissolving alpha-Methoxyphenylacetic Acid in water to form a clear solution, then slowly adding sodium hydroxide to the solution while stirring continuously. The solution is then filtered to remove any impurities, concentrated by evaporating the water under reduced pressure, and the product is crystallized by adding a suitable solvent such as ethanol or acetone.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Alpha-Methoxyphenylacetic Acid Hemisodium Salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Mandelic Acid: A chiral carboxylic acid used in the cosmetic industry and as a precursor in organic synthesis.
Phenylacetic Acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic chemistry.
Methoxyacetic Acid: Known for its use in organic synthesis and as a reagent in chemical reactions.
Uniqueness: Alpha-Methoxyphenylacetic Acid Hemisodium Salt is unique due to its specific inhibitory effects on enzymes involved in amino acid metabolism. This property makes it valuable in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
sodium;2-methoxy-2-phenylacetate;2-methoxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H10O3.Na/c2*1-12-8(9(10)11)7-5-3-2-4-6-7;/h2*2-6,8H,1H3,(H,10,11);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJDZCYTNVPWJM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)O.COC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659929 |
Source


|
| Record name | Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13911-17-6 |
Source


|
| Record name | Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)






